N-[2-Chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide
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Overview
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a complex organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.
Preparation Methods
The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves multiple steps. One common method includes the use of trifluoromethylpyridines as key intermediates. The synthetic route typically involves the following steps:
Formation of the trifluoromethylated benzene ring: This can be achieved through various methods, including the use of trifluoromethylation reagents.
Cyclization: The intermediate is then subjected to cyclization reactions to form the quinolizine ring.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques.
Chemical Reactions Analysis
N-[2-Chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like organometallic compounds
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and organometallic reagents (e.g., Grignard reagents). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to the disruption of metabolic pathways in microorganisms. This inhibition is primarily due to the presence of the trifluoromethyl group, which enhances the compound’s binding affinity to the target enzymes .
Comparison with Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide can be compared with other similar compounds, such as:
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: This compound also contains a trifluoromethyl group and exhibits similar biological activities.
Fluazinam: A broad-spectrum fungicide with a similar trifluoromethylbenzene structure.
Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals due to their unique chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c1-27-14-9-15(25)24-7-3-2-4-13(24)16(14)17(26)23-12-8-10(18(20,21)22)5-6-11(12)19/h5-6,8-9H,2-4,7H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNBYHYKPOCQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCCC2=C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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